molecular formula C15H16ClNO3S B13370000 4-chloro-N-(4-methoxybenzyl)-3-methylbenzenesulfonamide

4-chloro-N-(4-methoxybenzyl)-3-methylbenzenesulfonamide

Cat. No.: B13370000
M. Wt: 325.8 g/mol
InChI Key: GMISAXCWSBWPJK-UHFFFAOYSA-N
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Description

4-chloro-N-(4-methoxybenzyl)-3-methylbenzenesulfonamide is an organic compound with the molecular formula C15H16ClNO3S. This compound is characterized by the presence of a chloro group, a methoxybenzyl group, and a methylbenzenesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methoxybenzyl)-3-methylbenzenesulfonamide typically involves the following steps:

    Nucleophilic Substitution: The initial step involves the nucleophilic substitution of a suitable precursor, such as 4-chlorobenzenesulfonyl chloride, with 4-methoxybenzylamine under basic conditions. This reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at low temperatures to control the reaction rate.

    Methylation: The resulting intermediate is then subjected to methylation using a methylating agent such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3). This step introduces the methyl group into the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-methoxybenzyl)-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfonic acids or oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

4-chloro-N-(4-methoxybenzyl)-3-methylbenzenesulfonamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methoxybenzyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of the enzyme or receptor, thereby blocking its activity. The pathways involved may include inhibition of signal transduction or metabolic pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-methoxybenzyl)benzamide: Similar structure but lacks the methyl group on the benzene ring.

    4-chloro-N-(4-methoxybenzyl)-6-methylpyrimidin-2-amine: Contains a pyrimidine ring instead of a benzene ring.

Uniqueness

4-chloro-N-(4-methoxybenzyl)-3-methylbenzenesulfonamide is unique due to the presence of both the methoxybenzyl and methylbenzenesulfonamide groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the development of enzyme inhibitors and other bioactive molecules.

Properties

Molecular Formula

C15H16ClNO3S

Molecular Weight

325.8 g/mol

IUPAC Name

4-chloro-N-[(4-methoxyphenyl)methyl]-3-methylbenzenesulfonamide

InChI

InChI=1S/C15H16ClNO3S/c1-11-9-14(7-8-15(11)16)21(18,19)17-10-12-3-5-13(20-2)6-4-12/h3-9,17H,10H2,1-2H3

InChI Key

GMISAXCWSBWPJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC)Cl

Origin of Product

United States

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